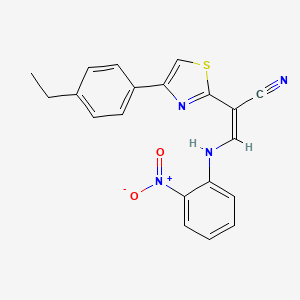

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

説明

The compound (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile features a thiazole core substituted at position 4 with a 4-ethylphenyl group. The acrylonitrile moiety adopts a Z-configuration, linked to a 2-nitrophenylamino group. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

特性

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-2-14-7-9-15(10-8-14)18-13-27-20(23-18)16(11-21)12-22-17-5-3-4-6-19(17)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUFWZGJFJZYIQ-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-ethylbenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-ethylphenyl)thiazole.

Nitration: The 4-(4-ethylphenyl)thiazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4-(4-ethylphenyl)-2-nitrothiazole.

Amination: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, yielding 4-(4-ethylphenyl)-2-aminothiazole.

Acrylonitrile Addition: Finally, the amino group is reacted with 2-nitrobenzaldehyde and acrylonitrile in the presence of a base such as sodium ethoxide to form (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or alkanes.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by several key structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Ethylphenyl Group : Enhances lipophilicity and biological activity.

- Nitrophenyl Group : May enhance biological interactions through electrophilic properties.

- Acrylonitrile Moiety : Provides reactive sites for further chemical modifications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent nitration and amination processes.

Biology

Biological research has focused on the potential activities of this compound, particularly its:

- Antimicrobial Properties : Studies indicate that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a study showed that thiazole-integrated compounds displayed promising antibacterial effects against gram-positive and gram-negative bacteria .

- Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines. One study demonstrated that thiazole derivatives exhibited significant growth inhibition in human cancer cell lines, with some compounds showing IC50 values below 10 µM .

Medicine

In medicinal chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is being explored as a lead compound for drug development. Its potential therapeutic applications include:

- Antitumor Agents : Research indicates that certain thiazole derivatives can inhibit tumor growth effectively. For example, a derivative was found to have enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

- Neuroprotective Effects : Some studies suggest that thiazole compounds may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals, dyes, and materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in synthesizing novel industrial products.

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular functions or signaling processes.

類似化合物との比較

Data Table: Key Comparative Properties

Research Findings and Implications

- Synthetic Challenges : Lower yields in chloromethyl-thiazole derivatives (e.g., 52.7% for 8j ) suggest steric or electronic hurdles that may also affect the target’s synthesis .

- Substituent Effects : The 2-nitrophenyl group in the target could enhance electron-withdrawing effects compared to 4-nitrophenyl analogs, influencing photophysical or reactive properties .

- Unexplored Bioactivity: While urea derivatives and benzothiazoles show promise in drug discovery (), the target’s nitrophenylamino group warrants evaluation for antimicrobial or anticancer activity .

生物活性

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives and is characterized by the following structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Ethylphenyl Group : Contributes to lipophilicity and biological activity.

- Nitrophenyl Group : May enhance biological interactions through electrophilic properties.

- Acrylonitrile Moiety : Provides reactive sites for further chemical modifications.

IUPAC Name

Antimicrobial Activity

Research has indicated that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) for similar thiazole derivatives has been reported in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

Thiazole derivatives have also shown promise as anticancer agents. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring significantly influence cytotoxicity against cancer cell lines. For instance, specific substitutions can enhance the efficacy against various cancer types:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 9 | 1.61 | Jurkat (Bcl-2 positive) |

| 10 | 1.98 | A-431 |

In a study focusing on thiazole-integrated compounds, it was found that certain derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

The mechanism of action for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile likely involves interaction with key biological targets such as enzymes and receptors. The presence of the thiazole ring may facilitate binding to proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or disruption of microbial cell function.

Apoptosis Induction

Studies have shown that certain thiazole derivatives can induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial-mediated signaling pathways . This suggests that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile may similarly trigger apoptotic pathways in targeted cells.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile?

- Methodological Answer : A multi-step synthesis is typically employed:

Thiazole Ring Formation : React α-haloketone derivatives (e.g., 2-bromo-1-(4-ethylphenyl)ethan-1-one) with thiourea under reflux in ethanol to generate the 4-(4-ethylphenyl)thiazole core .

Amination : Introduce the 2-nitrophenylamino group via nucleophilic substitution or palladium-catalyzed coupling, requiring anhydrous conditions and bases like K₂CO₃ .

Acrylonitrile Formation : Perform a Knoevenagel condensation between the thiazole-aldehyde intermediate and nitrile derivatives, using piperidine as a catalyst in DMF at 60–80°C .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm regiochemistry and Z-configuration (e.g., coupling constants for acrylonitrile double bonds) .

- X-ray Crystallography : Resolve the spatial arrangement using SHELXL for refinement. The thiazole ring planarity and nitro group orientation are critical for validating stereochemistry .

- Mass Spectrometry : Use HRMS (ESI⁺) to confirm molecular weight (calculated for C₂₁H₁₇N₅O₂S: 411.11 g/mol).

Q. What preliminary assays evaluate its biological activity?

- Methodological Answer :

- Anticancer Screening : Test against NCI-60 cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. GI₅₀ values <10 μM suggest potency .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays .

- Antimicrobial Activity : Use broth microdilution (MIC ≤25 μg/mL) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can low yields in the Knoevenagel condensation step be addressed?

- Methodological Answer :

- Catalyst Optimization : Replace piperidine with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction efficiency .

- Solvent Effects : Switch from DMF to acetonitrile or THF to reduce side-product formation .

- Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics and improve yields .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity via dual methods (e.g., MTT and clonogenic assays) to rule out false positives .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

- Crystallographic Analysis : Correlate bioactivity with nitro group orientation; para-substitution on the phenyl ring may enhance target binding .

Q. How is the Z-configuration of the acrylonitrile moiety experimentally confirmed?

- Methodological Answer :

- NOESY NMR : Detect spatial proximity between the thiazole C-H and acrylonitrile protons .

- X-ray Diffraction : Resolve the dihedral angle (<10°) between the thiazole and acrylonitrile planes .

- Comparative IR Analysis : Z-isomers exhibit distinct C≡N stretching frequencies (~2220 cm⁻¹ vs. ~2240 cm⁻¹ for E-isomers) .

Q. What computational approaches predict structure-activity relationships (SAR)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The nitro group forms hydrogen bonds with Lys721 .

- QSAR Modeling : Apply CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with anticancer activity .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。